molecular formula C16H23NO B156533 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile CAS No. 1611-07-0

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

Cat. No.: B156533
CAS No.: 1611-07-0
M. Wt: 245.36 g/mol
InChI Key: BEQZSRGZHCDMMH-UHFFFAOYSA-N
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Description

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is an organic compound with the molecular formula C16H23NO. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyphenyl group attached to an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable nitrile source under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the nitrile group. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents. The reactions are often conducted under mild to moderate conditions, depending on the reactivity of the substituents.

Major Products Formed

    Oxidation: Quinones, hydroxyquinones, and other oxidized derivatives.

    Reduction: Amines, primary amines, and other reduced products.

    Substitution: Various substituted phenylacetonitriles, depending on the nature of the substituents.

Scientific Research Applications

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.

    Industry: Employed in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the nitrile group can act as a nucleophile or electrophile in different chemical environments. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-Tert-Butyl-4-Hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3,5-Di-Tert-Butyl-4-Hydroxybenzonitrile: Similar structure but without the acetonitrile moiety.

    3,5-Di-Tert-Butyl-4-Hydroxyphenylpropionic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is unique due to the presence of both the hydroxyphenyl and acetonitrile groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQZSRGZHCDMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346841
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-07-0
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanide (2.94 g; 50 mmol) was slurried in methanol (20 mLs) in a 100 mL round bottom flask and the slurry was heated to a gentle reflux. To the cyanide slurry, a solution of 4-methoxymethyl-2,6-di-t-butyl phenol (12.5 g; 50 mmol), toluene (20 mLs) and methanol (25 mLs) was added dropwise over a period of time of 55 minutes. The resultant black reaction mixture was refluxed an additional 35 minutes after complete addition of the 4-methoxymethyl-2,6-di-t-butyl phenol. Upon cooling to ambient temperature, 2N hydrochloric acid (40 mLs) was added to the reaction flask. A yellow slurry which resulted was extracted with diethyl ether. The ether extract was dried (MgSO4) and concentrated in vacuo to afford 11.74 grams of 4-hydroxy-3,5-di-t-butylphenylacetonitrile as identified by NMR. Analysis by VPC indicated a 95% yield of 4-hydroxy-2,6-di-t-butylphenylacetonitrile.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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